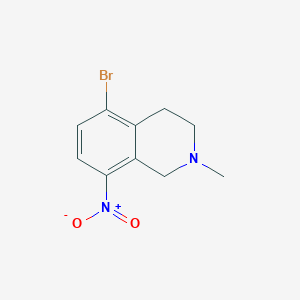
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Cat. No. B012413
Key on ui cas rn:
104737-00-0
M. Wt: 271.11 g/mol
InChI Key: DXRCGGKIRYSZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07595336B2
Procedure details


5-Bromo-8-nitroisoquinoline (216.9 g, 0.86 mol) was added in portions during 10 min to a solution of dimethylsulphate (750 ml). Some heat was developed. The mixture was heated at 100° C. for 10 minutes. 5-Bromo-2-methyl-8-nitroquinolinium methyl sulphate precipitated. The mixture was cooled on ice and diethyl ether (1 l) was added. The crude mixture was filtered and crystals were isolated. The salt was solved in acetic acid (1.5 l). To the ice-cooled mixture was added: sodium borohydride (47 g, 1.24 mol) over 4 hours. The temperature was kept below 30° C. The crude mixture was evaporated and sodium hydroxide (2 l, 1 M) was added. The crystals were filtered. Yield 205.2 g (88%). Mp 85-87° C.


[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[CH3:15]OS(OC)(=O)=O.[BH4-].[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:15])[CH2:7]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
216.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CN=CC2=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
5-Bromo-2-methyl-8-nitroquinolinium methyl sulphate precipitated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled on ice and diethyl ether (1 l)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystals were isolated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
sodium hydroxide (2 l, 1 M) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
